molecular formula C19H21N3O3 B4141132 1-(4-methylbenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine

1-(4-methylbenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine

Cat. No. B4141132
M. Wt: 339.4 g/mol
InChI Key: DMLTXRXZHWOQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MBNP and belongs to the class of piperazine derivatives. MBNP has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and depression.

Mechanism of Action

The mechanism of action of MBNP is not fully understood. However, studies have shown that MBNP works by inhibiting various signaling pathways that are involved in cancer cell growth and proliferation. MBNP has been shown to inhibit the Akt/mTOR pathway, which is a major signaling pathway that regulates cell growth and survival. Furthermore, MBNP has been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
MBNP has been shown to have several biochemical and physiological effects. Studies have shown that MBNP inhibits the activity of various enzymes, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MMPs and COX-2 are enzymes that are involved in cancer cell invasion and inflammation, respectively. Furthermore, MBNP has been shown to induce the production of reactive oxygen species (ROS), which are molecules that play a crucial role in cell signaling and apoptosis.

Advantages and Limitations for Lab Experiments

MBNP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it an ideal compound for in vitro studies. Furthermore, MBNP has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of MBNP is that it has poor solubility in aqueous solutions, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of MBNP. One direction is to further investigate the mechanism of action of MBNP. Understanding the exact signaling pathways that MBNP inhibits could lead to the development of more targeted cancer therapies. Another direction is to study the potential use of MBNP in combination with other cancer therapies. Combining MBNP with other drugs could enhance its efficacy and reduce the risk of drug resistance. Finally, future studies could investigate the potential use of MBNP in other diseases, such as depression and anxiety.

Scientific Research Applications

MBNP has been studied extensively for its potential use in the treatment of cancer. Several studies have shown that MBNP inhibits the growth of various cancer cells, including breast, lung, and colon cancer cells. MBNP works by inducing apoptosis, a process that leads to programmed cell death in cancer cells. Furthermore, MBNP has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
In addition to cancer treatment, MBNP has also been studied for its potential use in the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that is characterized by the accumulation of beta-amyloid plaques in the brain. MBNP has been shown to inhibit the formation of beta-amyloid plaques, thereby reducing the progression of Alzheimer's disease.

properties

IUPAC Name

[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-3-5-16(6-4-14)19(23)21-11-9-20(10-12-21)18-8-7-17(22(24)25)13-15(18)2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLTXRXZHWOQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Methyl-4-nitrophenyl)piperazin-1-yl](4-methylphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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